2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid
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Overview
Description
2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid is a synthetic organic compound characterized by its piperazine ring structure with tert-butoxycarbonyl (Boc) protecting groups. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane, such as 1,2-dibromoethane.
Introduction of Boc Protecting Groups: The piperazine ring is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine to introduce the Boc protecting groups.
Attachment of the Acetic Acid Moiety: The Boc-protected piperazine is subsequently reacted with bromoacetic acid or its ester derivative under basic conditions to attach the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected piperazine can participate in nucleophilic substitution reactions, where the Boc groups can be replaced by other functional groups.
Deprotection Reactions: The Boc groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: The compound can be used in peptide coupling reactions, where it reacts with amino acids or peptides to form amide bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Coupling Reactions: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling.
Major Products
Substitution Reactions: Substituted piperazine derivatives.
Deprotection Reactions: Free piperazine derivatives.
Coupling Reactions: Peptide-linked piperazine derivatives.
Scientific Research Applications
2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and as a building block for biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the design of piperazine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid depends on its application. In peptide synthesis, it acts as a protecting group, preventing unwanted side reactions. In drug development, its piperazine ring can interact with biological targets, such as receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(tert-butoxycarbonyl)piperazine: Similar structure but lacks the acetic acid moiety.
N-Boc-piperazine: A simpler derivative with only one Boc group.
2-(Piperazin-1-yl)acetic acid: Lacks the Boc protecting groups.
Uniqueness
2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid is unique due to its dual Boc protection, which provides enhanced stability and selective reactivity in synthetic applications. This makes it particularly valuable in complex organic synthesis and pharmaceutical research.
Properties
CAS No. |
2751603-58-2 |
---|---|
Molecular Formula |
C16H28N2O6 |
Molecular Weight |
344.4 |
Purity |
95 |
Origin of Product |
United States |
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